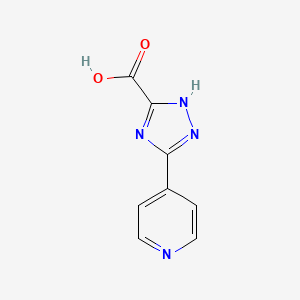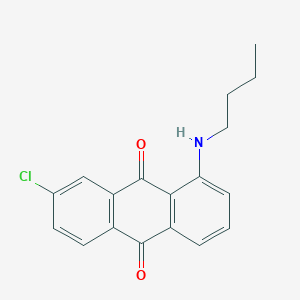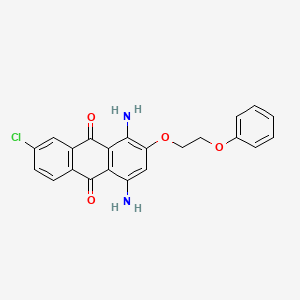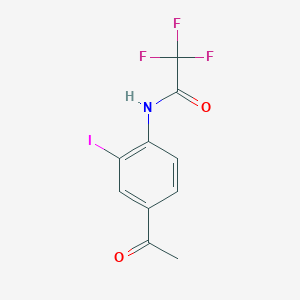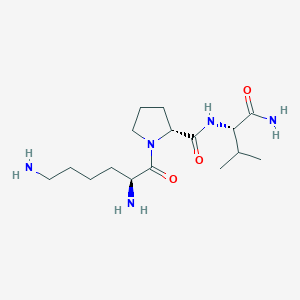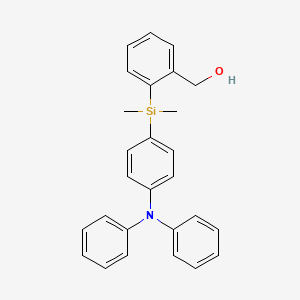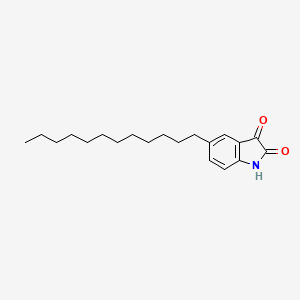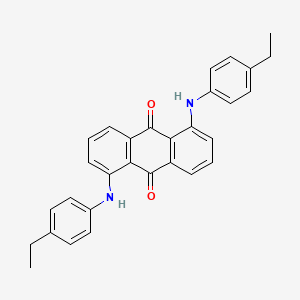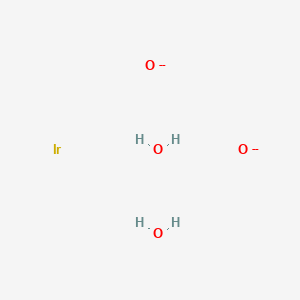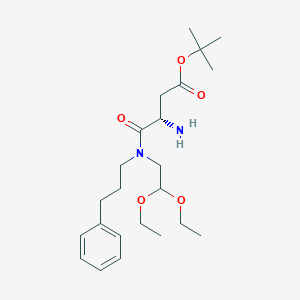
tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a tert-butyl group, an amino group, and a diethoxyethyl group, making it a versatile molecule for chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate typically involves multi-step organic reactionsThe final step often involves the deprotection of the amino group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for producing polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(S)-3-amino-4-((2,2-dimethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate
- tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-methylpropyl)amino)-4-oxobutanoate
- tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-hydroxybutanoate
Uniqueness
tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H38N2O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-4-[2,2-diethoxyethyl(3-phenylpropyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C23H38N2O5/c1-6-28-21(29-7-2)17-25(15-11-14-18-12-9-8-10-13-18)22(27)19(24)16-20(26)30-23(3,4)5/h8-10,12-13,19,21H,6-7,11,14-17,24H2,1-5H3/t19-/m0/s1 |
InChI Key |
OESIPDSFVAZWRP-IBGZPJMESA-N |
Isomeric SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(=O)OC(C)(C)C)N)OCC |
Canonical SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(=O)OC(C)(C)C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)

